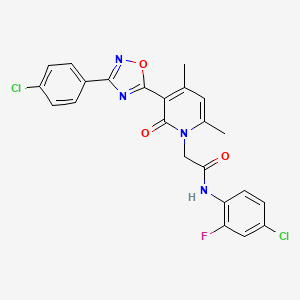

N-(4-chloro-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring, a substituted pyridinone core, and a 4-chloro-2-fluorophenyl group. The 1,2,4-oxadiazole moiety is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyridinone scaffold contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2FN4O3/c1-12-9-13(2)30(11-19(31)27-18-8-7-16(25)10-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-5-15(24)6-4-14/h3-10H,11H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFNMOKUOBKLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyridine moiety : Often associated with various pharmacological effects.

The molecular formula is with a molecular weight of approximately 404.3 g/mol. Its complex structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities including:

- Anticancer properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial activity : Some studies suggest effectiveness against bacterial strains.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation, particularly carbonic anhydrases which are upregulated in many tumors .

- Cell Cycle Arrest : In vitro studies have indicated that certain derivatives can induce cell cycle arrest in the G0-G1 phase, suggesting a mechanism that disrupts DNA duplication processes .

- Receptor Modulation : The compound acts as a positive allosteric modulator at mGlu4 receptors, which may contribute to its anxiolytic and antipsychotic-like properties .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:

Case Study 1 : A derivative of the oxadiazole class was evaluated for its anticancer activity against MCF-7 breast cancer cells. The study reported an IC50 value of 0.65 µM, indicating significant cytotoxicity compared to other tested compounds .

Case Study 2 : Research involving the modulation of mGlu4 receptors demonstrated that specific derivatives showed comparable effects to clozapine in behavioral models for anxiety and psychosis . This suggests potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

- Structural Differences: Replaces the pyridinone core with a pyrrole ring and substitutes the 4-chlorophenyl group on the oxadiazole with a 3-chlorophenyl group.

- The 3-chlorophenyl substitution may alter steric hindrance and electronic effects, impacting binding to hydrophobic pockets .

b. 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ()

- Structural Differences : Substitutes the 4-chloro-2-fluorophenyl group with a 4-isopropylphenyl group.

- Implications: The isopropyl group increases hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility.

Functional Group Analogues

a. N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

- Structural Differences: Replaces the oxadiazole-pyridinone system with a thiazolo[4,5-d]pyridazinone core.

- Implications: The thiazole ring introduces sulfur-based hydrogen-bonding capabilities, while the pyridazinone core may alter tautomerism and redox properties. This could influence kinase inhibition profiles compared to oxadiazole-containing analogues .

b. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

- Structural Differences : Incorporates a 1,3,4-oxadiazole ring with a pyrimidine-thioether side chain and a nitro group on the phenyl ring.

- The thioether linkage may improve chelation properties for metal-dependent enzyme targets .

Key Research Findings

- Oxadiazole vs. Thiazole Cores : Compounds with 1,2,4-oxadiazole rings (e.g., target compound) generally exhibit higher metabolic stability than thiazole derivatives due to reduced susceptibility to enzymatic cleavage .

- Substituent Effects: Fluorine at the 2-position of the phenyl ring (target compound) enhances lipophilicity (logP ~3.5) compared to non-fluorinated analogues, as shown in NMR-based hydrophobicity studies (e.g., ) .

- Pyridinone vs. Pyrrole: Pyridinone-containing derivatives demonstrate superior crystallinity and solubility in polar solvents (e.g., DMSO) compared to pyrrole-based analogues, as inferred from SHELXL refinement data () .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?

- Methodological Answer : The synthesis of structurally related acetamide-oxadiazole hybrids typically involves multi-step protocols. For example, a similar compound (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with key reactions including nucleophilic substitution, cyclization, and amide coupling . Critical conditions include:

- Cyclization : Use of refluxing ethanol or THF with catalysts like sodium acetate for oxadiazole ring formation .

- Amide Coupling : Activation of carboxylic acids with EDCl/HOBt or DCC in dichloromethane under nitrogen .

Yield Optimization : Low yields (2–5%) in multi-step syntheses are common; purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···O and N–H···O interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at pyridine C4/C6, fluorophenyl signals).

- FTIR : Validate carbonyl stretches (2-oxopyridine at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 484.08) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility & Stability : Assess pharmacokinetic properties via HPLC (logP, plasma stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 4-chlorophenyl (oxadiazole) with electron-withdrawing groups (e.g., 4-CF₃, 3-NO₂) to enhance target binding .

- Scaffold Hybridization : Fuse pyridine with thiazole or imidazole to improve metabolic stability .

- Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with IC₅₀ values .

Q. What computational strategies are effective for predicting binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745, Thr790 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .

- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity and charge distribution .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.